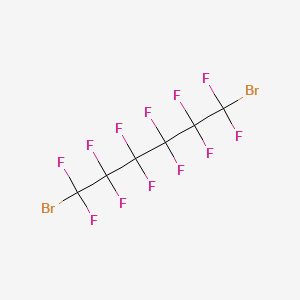

1,6-Dibromododecafluorohexane

描述

1,6-Dibromododecafluorohexane (CAS 918-22-9) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated six-carbon backbone with bromine substituents at both terminal positions. Its molecular formula is C₆F₁₂Br₂, and it has a molecular weight of 429.86 g/mol . This compound is primarily utilized as an intermediate in chemical synthesis and as a precursor for other PFAS . Industrial applications span coatings, surfactants in oil and gas, plastics, refrigerants, and semiconductor manufacturing .

Key physicochemical properties include high thermal stability and chemical inertness due to strong C-F bonds. Toxicokinetic studies indicate exceptionally low plasma protein binding (unbound fraction, fup = 0.004), the lowest observed among perfluorodihalides .

属性

IUPAC Name |

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAPKQWKFYIOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC6F12Br, C6Br2F12 | |

| Record name | Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335129 | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-22-9 | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dibromododecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation

The precursor for this compound is often a perfluorinated hexane diol or a related functionalized intermediate. The synthesis of such perfluorinated diols involves:

- Fluorination of hexane derivatives using specialized fluorinating agents.

- Protection and functional group manipulation to introduce hydroxyl groups at terminal positions.

Bromination Procedure

A typical bromination to convert diols to dibromoalkanes involves:

- Dissolving N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane (CH2Cl2).

- Adding triphenylphosphine (Ph3P) and the perfluorinated diol precursor sequentially at low temperature (e.g., -78 °C).

- Stirring the reaction mixture in the dark at room temperature for an extended period (e.g., 12 hours) to ensure complete conversion.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Isolating the product by concentration under reduced pressure and purification via flash chromatography on silica gel.

This method is adapted from the synthesis of 1,6-dibromohexane and related compounds, with modifications to accommodate the fluorinated substrate's properties.

Alternative Approaches

- Appel Reaction Modifications : For fluorinated cyclobutane derivatives, modified Appel reactions have been used to convert diols to dibromides efficiently, yielding gram to kilogram quantities of dibromo compounds.

- Convergent Synthesis Strategies : Using key intermediates such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, convergent alkylation steps can build complex fluorinated dibromo compounds.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of diol | NBS, Ph3P in CH2Cl2 | -78 °C to RT | 12 hours | ~90-97 | Dark conditions, TLC monitoring |

| Modified Appel reaction | Triphenylphosphine, CBr4 or similar agents | Room temperature | Several h | ~64 | Used for fluorinated cyclobutane diols |

| Fluorination of precursors | Specialized fluorinating agents | Variable | Variable | Variable | Precedes bromination |

Research Findings and Practical Considerations

- The bromination of fluorinated diols requires careful control of temperature and exclusion of light to prevent side reactions.

- Purification often involves silica gel chromatography with non-polar eluents due to the compound's hydrophobic and fluorinated nature.

- Large-scale synthesis has been demonstrated for related fluorinated dibromo compounds, indicating scalability.

- The inertness of the perfluorinated backbone necessitates the use of strong brominating agents and optimized reaction conditions to achieve high yields.

化学反应分析

1,6-Dibromododecafluorohexane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms. Some of the common reactions include:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of fluorinated alcohols.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and reagents used.

The major products formed from these reactions are typically fluorinated compounds, which retain the high stability and unique properties of the parent compound.

科学研究应用

Chemical Properties and Characteristics

1,6-Dibromododecafluorohexane is characterized by its fluorinated structure, which imparts distinctive properties such as high thermal stability, chemical resistance, and low surface tension. These properties make it an ideal candidate for various applications:

- Thermal Stability : Maintains integrity under high temperatures.

- Chemical Resistance : Resistant to acids, bases, and solvents.

- Low Surface Tension : Useful in surfactant applications.

Applications in Scientific Research

- Organic Synthesis : this compound serves as a reagent in organic synthesis processes. It can be utilized to create various fluorinated compounds essential for advanced materials and pharmaceuticals .

-

Coatings and Surface Treatments : The compound is used in the formulation of specialized coatings that require enhanced durability and resistance to environmental factors. Its application extends to:

- Protective Coatings : For metals and plastics.

- Anti-Fogging Agents : In optical devices and automotive applications.

-

Surfactants : Due to its low surface tension, it is employed as a surfactant in various formulations, including:

- Emulsifiers : In cosmetic products.

- Wetters : For agricultural chemicals.

- Fluorinated Polymers : It is used as an intermediate in the production of fluorinated polymers which are critical in industries like electronics and aerospace due to their excellent insulating properties.

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for fluorinated compounds | Enables creation of advanced materials |

| Coatings | Protective coatings, anti-fogging agents | High durability and environmental resistance |

| Surfactants | Emulsifiers in cosmetics, wetting agents | Improved spreadability and stability |

| Polymer Production | Intermediate for fluorinated polymers | Excellent thermal and chemical stability |

Case Study 1: Use in Protective Coatings

A study conducted on the application of this compound in protective coatings demonstrated its effectiveness against corrosion when applied to metal substrates. The results indicated a significant increase in lifespan compared to traditional coatings, attributed to its chemical resistance properties .

Case Study 2: Surfactant Performance

Research evaluating the performance of this compound as a surfactant revealed superior emulsification properties in agricultural formulations. This study highlighted its ability to enhance the stability of pesticide emulsions under varying environmental conditions, improving application efficiency .

Case Study 3: Fluorinated Polymer Development

In a project focusing on the synthesis of fluorinated polymers for electronic applications, this compound was used as a precursor. The resulting polymers exhibited enhanced dielectric properties suitable for high-frequency applications, showcasing the compound's role in advancing electronic materials .

作用机制

The mechanism of action of 1,6-dibromododecafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved in these interactions are often related to the compound’s ability to undergo substitution and elimination reactions, which can alter the chemical structure and properties of the target molecules .

相似化合物的比较

Key Differences :

Toxicokinetic and Environmental Behavior

Plasma Protein Binding

生物活性

1,6-Dibromododecafluorohexane (DBDFH) is a per- and polyfluoroalkyl substance (PFAS) characterized by its unique chemical structure, which includes twelve fluorine atoms and two bromine atoms. This compound has garnered attention due to its potential biological activities and environmental implications. Understanding the biological activity of DBDFH is crucial for assessing its safety and ecological impact.

- Chemical Formula : C6Br2F12

- CAS Number : 2395-00-8

- Molecular Weight : 460.00 g/mol

Toxicokinetics

Recent studies have evaluated the toxicokinetic properties of DBDFH, revealing significant plasma protein binding characteristics. The binding fraction () for DBDFH was reported to be as low as 0.004, indicating high plasma protein binding compared to other PFAS compounds, which typically exhibit higher binding fractions . This suggests that DBDFH may have prolonged retention in biological systems.

Developmental Toxicity

A notable study utilized zebrafish embryos to screen for developmental toxicity associated with various PFAS, including DBDFH. The embryos were exposed to concentrations up to 100 µM beginning at fertilization. While the study found that approximately 30% of the PFAS tested exhibited developmental toxicity, specific data on DBDFH's effects were less prominent. However, it was part of a broader evaluation that highlighted concerns regarding the developmental impacts of PFAS on aquatic organisms .

Case Study: Zebrafish Developmental Toxicity Assay

- Objective : To assess the developmental toxicity of PFAS compounds.

- Methodology : Zebrafish embryos were exposed to varying concentrations of DBDFH and other PFAS.

- Findings : The assessment focused on endpoints such as mortality, malformation, and swim bladder inflation. Although specific results for DBDFH were not detailed, the study underscored the potential for significant developmental impacts from PFAS exposure in aquatic models .

Table of Biological Activity Indicators

| Indicator | Value/Description |

|---|---|

| Plasma Protein Binding () | 0.004 (high binding) |

| Developmental Toxicity Rate | 30% of tested PFAS showed toxicity |

| Concentration Tested | Up to 100 µM in zebrafish assays |

| Molecular Weight | 460.00 g/mol |

Metabolic Stability

In vitro studies indicated that DBDFH exhibits a metabolic clearance rate comparable to other legacy PFAS compounds. The estimated hepatic clearance rates suggest potential for bioaccumulation, raising concerns about long-term exposure effects .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,6-Dibromododecafluorohexane, and how do they influence its reactivity in fluoropolymer synthesis?

- Answer : The compound’s high fluorine content and symmetrical dihalide structure (C6F12Br2) enhance its role as a chain extender in fluorinated polymers. Its low polarizability and strong C-F bonds contribute to thermal stability (up to 115°C under reduced pressure, as observed in analogous perfluorohexane derivatives) . Reactivity is governed by bromine’s nucleophilic substitution propensity, which can be modulated by solvent polarity and temperature. For purity optimization, fractional distillation under inert atmospheres is recommended .

Q. What characterization techniques are most effective for verifying the structural integrity of this compound post-synthesis?

- Answer : Use NMR to confirm fluorine environment symmetry and detect impurities. Mass spectrometry (MS) with electron ionization (EI) at 70 eV can validate molecular weight (553.79 g/mol) and isotopic patterns from bromine. Differential scanning calorimetry (DSC) is critical for identifying thermal transitions and decomposition points .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal degradation profiles of this compound across studies?

- Answer : Contradictions may arise from varying experimental conditions (e.g., heating rates, atmospheric oxygen levels). Standardize thermogravimetric analysis (TGA) under nitrogen or argon to minimize oxidative decomposition. Compare degradation kinetics using the Flynn-Wall-Ozawa method to isolate rate-dependent effects .

Q. What synthetic strategies mitigate chain-transfer side reactions when using this compound in telechelic fluorinated diol synthesis?

- Answer : Employ controlled radical polymerization (e.g., iodine transfer polymerization) to limit premature termination. Use catalytic systems like CuBr/PMDETA to enhance selectivity for bromine substitution over chain scission. Monitor reaction progress via FT-IR for C-Br bond consumption (~500 cm) .

Q. How does steric hindrance from the dodecafluoro backbone affect nucleophilic substitution kinetics in this compound?

- Answer : The perfluorinated chain creates a sterically crowded environment, slowing bimolecular nucleophilic substitution (S2). Kinetic studies using pseudo-first-order conditions with NaI in DMF at 80°C reveal a second-order rate constant () reduction of ~40% compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. THF) further modulate reactivity .

Data Analysis and Methodological Challenges

Q. What computational methods are reliable for predicting the environmental persistence of this compound?

- Answer : Density functional theory (DFT) at the B3LYP/6-31G* level can estimate hydrolysis pathways and half-lives. Pair with quantitative structure-activity relationship (QSAR) models to assess bioaccumulation potential, leveraging PubChem’s computed descriptors (e.g., LogP ~2.357) .

Q. How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Answer : Discrepancies often stem from trace moisture or impurities. Use Karl Fischer titration to ensure solvent dryness. Systematic solubility testing in deuterated solvents (e.g., CDCl vs. DMSO-d) with NMR integration provides reproducible results .

Application-Oriented Questions

Q. What role does this compound play in synthesizing flame-retardant polyurethanes?

- Answer : As a brominated monomer, it introduces flame-retardant properties via radical scavenging during combustion. Optimize stoichiometry with diisocyanates (e.g., HDI) and polyols to balance mechanical strength (tensile modulus >1.5 GPa) and flame resistance (UL94 V-0 rating) .

Q. How does the compound’s fluorine content influence its performance in hydrophobic coatings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。